

An In-depth Technical Guide to Ethyl 4-hydroxy-3-iodobenzoate

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Compound of Interest

Compound Name: *Ethyl 4-hydroxy-3-iodobenzoate*

Cat. No.: *B083030*

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Introduction

Ethyl 4-hydroxy-3-iodobenzoate is an organic compound with the molecular formula $C_9H_9IO_3$. It belongs to the class of substituted benzoic acid esters, characterized by an ethyl ester group, a hydroxyl group, and an iodine atom attached to the benzene ring. This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, with a focus on data relevant to research and development. While experimental data for some properties of this specific compound are limited, this guide consolidates available information and provides context from closely related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Ethyl 4-hydroxy-3-iodobenzoate** are summarized below. It is important to note that while some properties like molecular weight are calculated, experimental values for properties such as melting and boiling points are not readily available in the literature. For comparative purposes, data for the parent compound (Ethyl 4-hydroxybenzoate) and the corresponding methyl ester (**Methyl 4-hydroxy-3-iodobenzoate**) are included where available.

Table 1: Chemical and Physical Properties of **Ethyl 4-hydroxy-3-iodobenzoate** and Related Compounds

Property	Value (Ethyl 4-hydroxy-3-iodobenzoate)	Value (Ethyl 4-hydroxybenzoate)	Value (Methyl 4-hydroxy-3-iodobenzoate)
Molecular Formula	C ₉ H ₉ IO ₃ [1]	C ₉ H ₁₀ O ₃ [2]	C ₈ H ₇ IO ₃ [3]
Molecular Weight	292.07 g/mol [1]	166.17 g/mol [2]	278.05 g/mol [4]
CAS Number	15126-07-5 [5] [6]	120-47-8 [7]	15126-06-4 [8]
Melting Point	Data not available	115-118 °C [7]	155-159 °C [8]
Boiling Point	Data not available	297-298 °C [7]	Data not available
Solubility	Data not available	Freely soluble in ethanol, acetone, and diethyl ether; very slightly soluble in water. [9]	Slightly soluble in water; soluble in ethanol and dichloromethane. [10]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. While detailed spectra for **Ethyl 4-hydroxy-3-iodobenzoate** are not widely published, references to NMR, IR, and mass spectrometry data exist in various databases.[\[11\]](#)[\[12\]](#) This indicates that such data has been generated, though it may not be publicly accessible. For reference, the parent compound, ethyl 4-hydroxybenzoate, exhibits characteristic IR absorptions for the hydroxyl group, the ester carbonyl, and the aromatic ring. In the mass spectrum, it would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns typical for a benzoic acid ester. The introduction of an iodine atom in **Ethyl 4-hydroxy-3-iodobenzoate** would significantly alter the mass spectrum, with the isotopic pattern of iodine being a key identifier. The NMR spectra would also show characteristic shifts due to the presence of the iodine and the specific substitution pattern on the aromatic ring.

Experimental Protocols

Synthesis of Ethyl 4-hydroxy-3-iodobenzoate

The synthesis of **Ethyl 4-hydroxy-3-iodobenzoate** can be approached through two primary routes: the iodination of a precursor followed by esterification, or the esterification of a pre-iodinated acid. A plausible and commonly employed method involves the direct iodination of the readily available starting material, Ethyl 4-hydroxybenzoate.

1. Iodination of Ethyl 4-hydroxybenzoate

This method involves the electrophilic substitution of an iodine atom onto the aromatic ring of Ethyl 4-hydroxybenzoate. The hydroxyl group is an activating group, directing the substitution to the ortho position.

- Materials:

- Ethyl 4-hydroxybenzoate
- Iodine monochloride (ICl)
- Acetic acid
- Water
- Sodium thiosulfate solution (for quenching)
- Filtration apparatus
- Drying oven

- Procedure:

- Dissolve Ethyl 4-hydroxybenzoate in glacial acetic acid in a reaction flask.
- Cool the solution in an ice bath.
- Slowly add a solution of iodine monochloride in acetic acid dropwise to the cooled solution with constant stirring. The reaction is typically exothermic.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure completion. The progress of the reaction can be monitored by

thin-layer chromatography (TLC).

- Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.
- If the solution has a persistent iodine color, add a small amount of sodium thiosulfate solution to quench the excess iodine.
- Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
- Dry the crude product in a vacuum oven at a low temperature.

2. Purification

The crude **Ethyl 4-hydroxy-3-iodobenzoate** can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

- **Procedure:**

- Dissolve the crude product in a minimum amount of hot ethanol.
- If necessary, hot filter the solution to remove any insoluble impurities.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
- Dry the crystals under vacuum.

The following diagram illustrates the general workflow for the synthesis and purification of **Ethyl 4-hydroxy-3-iodobenzoate**.



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Caption: General workflow for the synthesis and purification of **Ethyl 4-hydroxy-3-iodobenzoate**.

Potential Biological Activity and Signaling Pathway Involvement

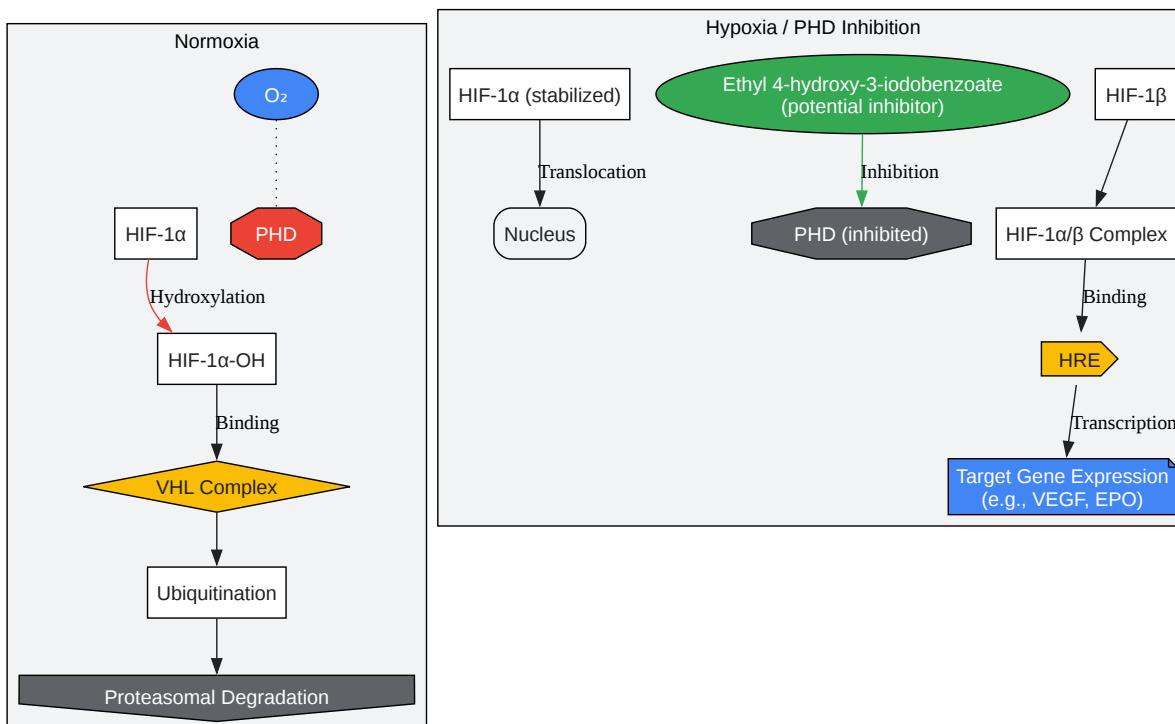
While direct studies on the biological activity of **Ethyl 4-hydroxy-3-iodobenzoate** are scarce, the structurally related compound, ethyl 3,4-dihydroxybenzoate (EDHB), is a known inhibitor of prolyl hydroxylase domain (PHD) enzymes.^{[13][14]} PHD enzymes are crucial regulators of the hypoxia-inducible factor (HIF-1 α) signaling pathway.

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1 α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1 α , leading to its ubiquitination and subsequent degradation by the proteasome.

In low oxygen conditions (hypoxia), PHD activity is inhibited due to the lack of its co-substrate, oxygen. This leads to the stabilization of HIF-1 α , which then translocates to the nucleus, dimerizes with HIF-1 β , and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of proteins involved in angiogenesis, erythropoiesis, and glucose metabolism, allowing cells to adapt to the hypoxic environment.

Chemical inhibitors of PHD, like EDHB, can mimic the effects of hypoxia by preventing the degradation of HIF-1 α even under normoxic conditions. Given the structural similarities, it is plausible that **Ethyl 4-hydroxy-3-iodobenzoate** could also act as a PHD inhibitor, thereby stabilizing HIF-1 α . This hypothesis, however, requires experimental validation.

The following diagram illustrates the canonical HIF-1 α signaling pathway and the potential point of intervention for a PHD inhibitor like **Ethyl 4-hydroxy-3-iodobenzoate**.

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Caption: The HIF-1α signaling pathway and the potential role of **Ethyl 4-hydroxy-3-iodobenzoate** as a PHD inhibitor.

Conclusion

Ethyl 4-hydroxy-3-iodobenzoate is a compound of interest for which a complete physicochemical profile is yet to be established in publicly available literature. The synthetic routes are plausible based on standard organic chemistry reactions. The most intriguing aspect of this molecule lies in its potential biological activity, particularly as a modulator of the HIF-1 α signaling pathway, a hypothesis extrapolated from the known activity of a structurally similar compound. Further research is warranted to fully characterize **Ethyl 4-hydroxy-3-iodobenzoate** and to explore its potential applications in drug discovery and development, particularly in the context of diseases where the HIF-1 α pathway is implicated, such as ischemia and cancer. Experimental determination of its physical properties and a thorough investigation of its biological effects are critical next steps for the scientific community.

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